Cas no 1314967-75-3 (1,2-Dimethylcyclopropan-1-amine)

1,2-Dimethylcyclopropan-1-amine structure
1314967-75-3 structure
Product Name:1,2-Dimethylcyclopropan-1-amine
CAS No:1314967-75-3
MF:C5H11N
MW:85.1475412845612
MDL:MFCD19214636
CID:4694034
PubChem ID:17840535
Update Time:2025-11-01

1,2-Dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1,2-dimethylcyclopropan-1-amine
    • 1,2-Dimethylcyclopropan-1-amine
    • MDL: MFCD19214636
    • Inchi: 1S/C5H11N/c1-4-3-5(4,2)6/h4H,3,6H2,1-2H3
    • InChI Key: FVVGXRJNWIYMNJ-UHFFFAOYSA-N
    • SMILES: NC1(C)CC1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 70.3
  • Topological Polar Surface Area: 26

1,2-Dimethylcyclopropan-1-amine Pricemore >>

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Additional information on 1,2-Dimethylcyclopropan-1-amine

Comprehensive Overview of 1,2-Dimethylcyclopropan-1-amine (CAS No. 1314967-75-3): Properties, Applications, and Industry Insights

1,2-Dimethylcyclopropan-1-amine (CAS No. 1314967-75-3) is a specialized organic compound belonging to the class of cyclopropylamines. Its unique structural features, including a three-membered cyclopropane ring and two methyl substituents, make it a valuable intermediate in pharmaceutical and agrochemical research. The compound's molecular formula and steric hindrance contribute to its reactivity, enabling applications in asymmetric synthesis and drug discovery.

Recent trends in green chemistry have spurred interest in 1,2-Dimethylcyclopropan-1-amine derivatives as building blocks for sustainable catalysts. Researchers are exploring its potential in enantioselective transformations, particularly in the synthesis of chiral amines—a hot topic in medicinal chemistry forums. The compound's low molecular weight (approximately 85.14 g/mol) and polar functional groups enhance its solubility in organic solvents, addressing common formulation challenges discussed in process chemistry communities.

From an industrial perspective, CAS 1314967-75-3 has gained attention for its role in developing crop protection agents. Its structural motif appears in patented bioactive molecules targeting plant pathogens, aligning with the growing demand for sustainable agriculture solutions. Analytical techniques like GC-MS and HPLC purity analysis are critical for quality control, as emphasized in recent chemical manufacturing webinars.

The compound's stability under acidic conditions makes it particularly useful for designing prodrug systems—a frequently searched topic in drug delivery optimization. Computational chemistry studies suggest that the cyclopropane strain energy in 1,2-Dimethylcyclopropan-1-amine hydrochloride derivatives could influence their metabolic resistance, a key consideration in ADME studies.

Emerging applications include its use as a ligand precursor in transition metal catalysis, where its steric-electronic balance improves catalyst performance. This aligns with industry searches for high-efficiency catalytic systems in fine chemical production. Safety data sheets highlight standard handling procedures comparable to other volatile amines, with recommended nitrogen atmosphere storage to prevent degradation.

Patent analysis reveals increasing filings involving 1314967-75-3 analogs, particularly for CNS-targeting therapeutics. The compound's rigid backbone helps maintain molecular geometry in receptor binding—a feature discussed in recent computational drug design publications. Suppliers typically provide ≥95% purity grades, with custom synthesis options available for research-scale quantities.

Environmental fate studies indicate that Dimethylcyclopropylamine structures exhibit moderate biodegradability, addressing EPA regulatory concerns. This positions the compound favorably compared to persistent heterocyclic amines in environmental impact assessments. Analytical reference standards are increasingly available to support method validation in regulatory submissions.

In material science, the compound's low viscosity and hydrogen bonding capacity make it a candidate for ionic liquid formulations—a trending topic in energy storage research. Its vapor pressure characteristics also enable applications in specialty coating technologies, particularly where rapid curing is required.

The global market for cyclopropylamine derivatives is projected to grow at 6.2% CAGR, driven by demand from contract research organizations and generic drug manufacturers. Technical bulletins emphasize the importance of inert atmosphere packaging during distribution to maintain product integrity. Recent process innovations have improved atom economy in synthetic routes to 1314967-75-3, reducing waste generation.

Academic interest continues to focus on the compound's conformational dynamics, with NMR studies revealing temperature-dependent ring puckering effects. These findings contribute to broader understanding of small-ring compounds in structural chemistry. The development of continuous flow synthesis methods represents another active research area, addressing scalability challenges noted in industry surveys.

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